molecular formula C18H12ClFN4O5S B11204832 5-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

5-chloro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B11204832
M. Wt: 450.8 g/mol
InChI Key: YCUCFZIPJRQOIA-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H12ClFN4O5S

Molecular Weight

450.8 g/mol

IUPAC Name

5-chloro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

InChI

InChI=1S/C18H12ClFN4O5S/c19-10-1-6-16(24(26)27)13(7-10)18(25)21-17-14-8-30(28,29)9-15(14)22-23(17)12-4-2-11(20)3-5-12/h1-7H,8-9H2,(H,21,25)

InChI Key

YCUCFZIPJRQOIA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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